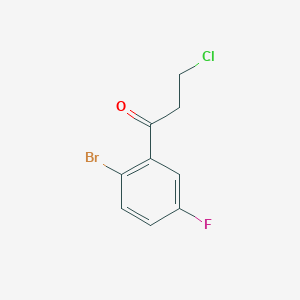
1-(2-Bromo-5-fluorophenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone is an organic compound that features a bromine, fluorine, and chlorine atom attached to a phenyl ring and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluorobenzene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted propanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The specific pathways and molecular targets depend on the context of its use, such as in biochemical assays or drug development.
Comparison with Similar Compounds
- 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone
- 1-(2-Bromo-5-fluorobenzoyl)pyrrolidine
- (2-Bromo-5-fluorophenyl)(morpholino)methanone
Comparison: 1-(2-Bromo-5-fluorophenyl)-3-chloro-1-propanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a chloro-propanone group
Properties
Molecular Formula |
C9H7BrClFO |
|---|---|
Molecular Weight |
265.50 g/mol |
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-3-chloropropan-1-one |
InChI |
InChI=1S/C9H7BrClFO/c10-8-2-1-6(12)5-7(8)9(13)3-4-11/h1-2,5H,3-4H2 |
InChI Key |
FTBJJLLIQIRKAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CCCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



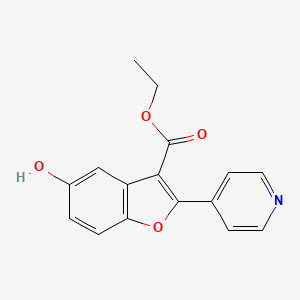
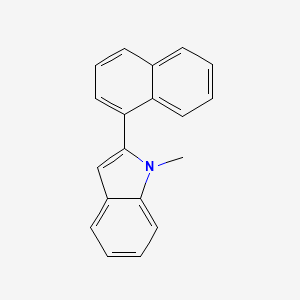

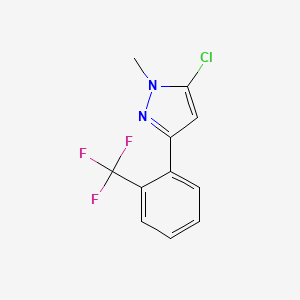
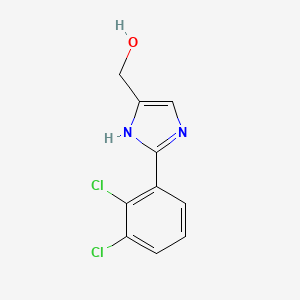
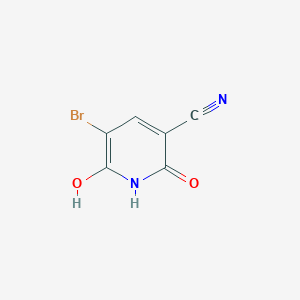
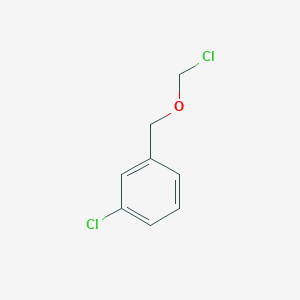
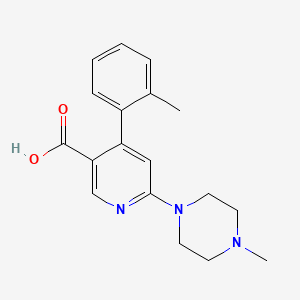
![3-[4-Bromo-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13701421.png)


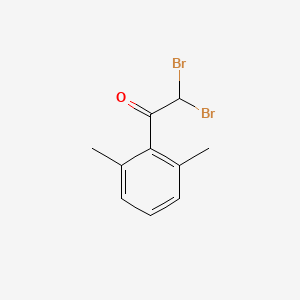
![2-Amino-6-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13701442.png)
